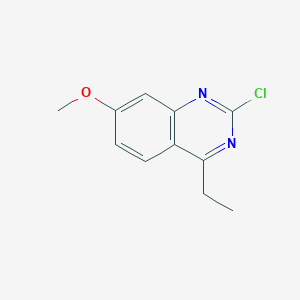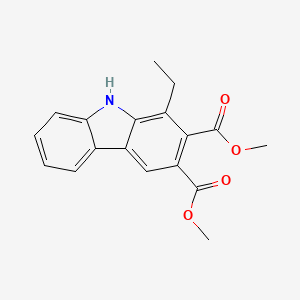
9H-Carbazole-2,3-dicarboxylic acid, 1-ethyl-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Carbazole-2,3-dicarboxylic acid, 1-ethyl-, dimethyl ester is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their electronic and charge-transport properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole-2,3-dicarboxylic acid, 1-ethyl-, dimethyl ester typically involves the esterification of 9H-carbazole-2,3-dicarboxylic acid with ethanol and methanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or hydrochloric acid, and the mixture is refluxed to complete the esterification process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom of the carbazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Carbazole-2,3-dicarboxylic acid derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Substituted carbazole esters.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9H-Carbazole-2,3-dicarboxylic acid, 1-ethyl-, dimethyl ester is used as a precursor for synthesizing various carbazole-based compounds. These compounds are valuable in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology
In biological research, carbazole derivatives are studied for their potential antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, carbazole derivatives are explored for their therapeutic potential. They are investigated for their ability to inhibit enzymes and modulate biological pathways involved in diseases.
Industry
Industrially, the compound is used in the production of dyes, pigments, and polymers. Its electronic properties make it suitable for use in optoelectronic devices and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 9H-Carbazole-2,3-dicarboxylic acid, 1-ethyl-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter cellular pathways and lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9H-Carbazole-2-carboxylic acid, ethyl ester
- 9-Methyl-9H-carbazole-3-carboxylic acid
- 3,6-Dimethyl-9H-carbazole
Uniqueness
Compared to similar compounds, 9H-Carbazole-2,3-dicarboxylic acid, 1-ethyl-, dimethyl ester has unique ester functional groups at the 2,3-positions, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its solubility and stability, making it more suitable for specific applications in chemistry and industry.
Propriétés
Numéro CAS |
59774-13-9 |
|---|---|
Formule moléculaire |
C18H17NO4 |
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
dimethyl 1-ethyl-9H-carbazole-2,3-dicarboxylate |
InChI |
InChI=1S/C18H17NO4/c1-4-10-15(18(21)23-3)13(17(20)22-2)9-12-11-7-5-6-8-14(11)19-16(10)12/h5-9,19H,4H2,1-3H3 |
Clé InChI |
COFYCOKKWZVUDC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=CC(=C1C(=O)OC)C(=O)OC)C3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tetrazolo[1,5-a]quinazoline, 5-chloro-](/img/structure/B14612518.png)
![2-ethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14612522.png)
![(2Z)-N-{3-[(1H-Indol-3-yl)sulfanyl]propyl}-1-methylpyrrolidin-2-imine](/img/structure/B14612526.png)




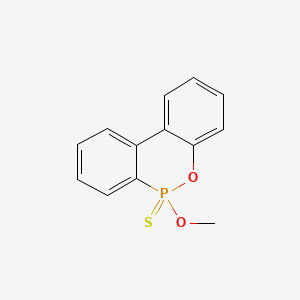
![2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione](/img/structure/B14612543.png)
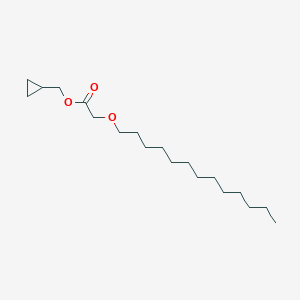
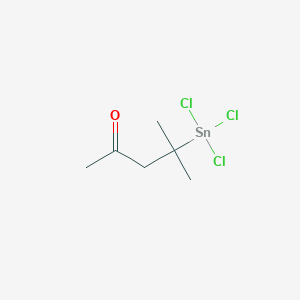
![1-[2-(2-Chlorophenyl)-2-cyclohexylethyl]imidazole;nitric acid](/img/structure/B14612583.png)
